molecular formula C11H20O3 B13470053 rac-tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate

rac-tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate

Cat. No.: B13470053
M. Wt: 200.27 g/mol
InChI Key: LUNDLKGGAIWLSU-DTWKUNHWSA-N
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Description

“rac-tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate” is a synthetic organic compound that belongs to the class of cyclopentane derivatives This compound is characterized by the presence of a tert-butyl ester group and a hydroxymethyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through various methods, including cyclization reactions of linear precursors.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Pharmaceutical research may explore this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate: A similar compound without the racemic mixture.

    tert-Butyl (1R,3S)-3-(hydroxymethyl)cyclohexane-1-carboxylate: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

The unique combination of the tert-butyl ester and hydroxymethyl groups on the cyclopentane ring makes rac-tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate a valuable compound for various research and industrial applications. Its specific stereochemistry also adds to its uniqueness, potentially leading to different biological activities compared to its analogs.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

tert-butyl (1R,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-11(2,3)14-10(13)9-5-4-8(6-9)7-12/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

LUNDLKGGAIWLSU-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](C1)CO

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C1)CO

Origin of Product

United States

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